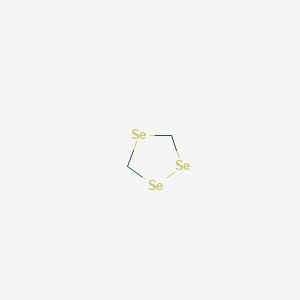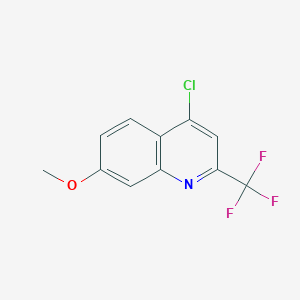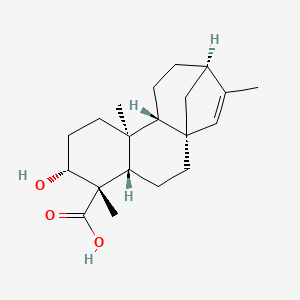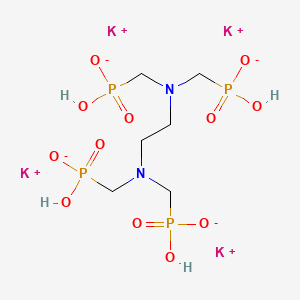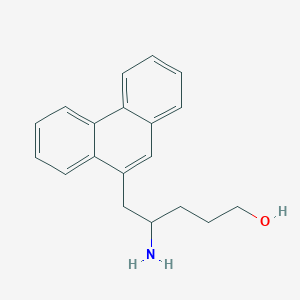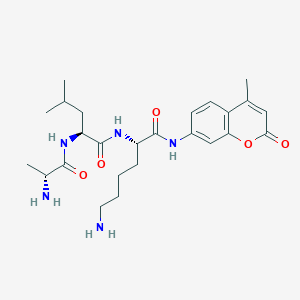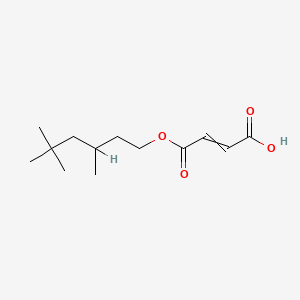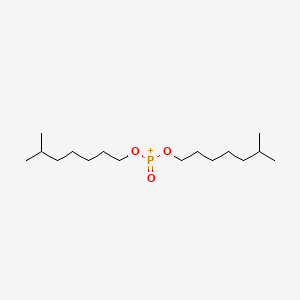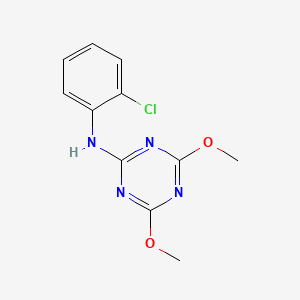
N-(2-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a 2-chlorophenyl group and two methoxy groups attached to the triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine typically involves the reaction of 2-chloroaniline with 4,6-dimethoxy-1,3,5-triazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The triazine ring can be reduced to form dihydrotriazine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, acetonitrile), bases (sodium hydroxide, potassium carbonate).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetone).
Reduction Reactions: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted phenyl derivatives.
Oxidation Reactions: Aldehydes, carboxylic acids.
Reduction Reactions: Dihydrotriazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which can be utilized in the development of new materials and catalysts.
Biology: The compound has shown promise as an inhibitor of certain enzymes, making it a potential candidate for drug development and biochemical research.
Medicine: Preliminary studies suggest that it may have antimicrobial and anticancer properties, although further research is needed to confirm these effects.
Industry: It is used in the production of herbicides and pesticides due to its ability to disrupt specific biological pathways in plants and insects.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. In the case of its antimicrobial and anticancer properties, the compound may interfere with the replication and survival of microbial or cancer cells by targeting key proteins or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N-(2-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine can be compared with other triazine derivatives, such as:
2-chloro-4,6-dimethoxy-1,3,5-triazine: Lacks the phenyl group, making it less hydrophobic and potentially less effective in certain applications.
N-(4-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine: The position of the chlorine atom on the phenyl ring can influence the compound’s reactivity and biological activity.
N-(2-bromophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine: The presence of a bromine atom instead of chlorine can affect the compound’s chemical properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
27315-26-0 |
|---|---|
Molekularformel |
C11H11ClN4O2 |
Molekulargewicht |
266.68 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H11ClN4O2/c1-17-10-14-9(15-11(16-10)18-2)13-8-6-4-3-5-7(8)12/h3-6H,1-2H3,(H,13,14,15,16) |
InChI-Schlüssel |
STEKDOGPPVMSHK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC(=N1)NC2=CC=CC=C2Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


